molecular formula C6H10 B165228 1,3-Hexadiene CAS No. 592-48-3

1,3-Hexadiene

Cat. No.: B165228
CAS No.: 592-48-3
M. Wt: 82.14 g/mol
InChI Key: AHAREKHAZNPPMI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1,3-Hexadiene is a conjugated diene . Its primary targets are electrophiles, which are electron-deficient species . These electrophiles interact with the electron-rich double bonds in this compound .

Mode of Action

When this compound is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The formation of these products is controlled by kinetics and thermodynamics . The kinetic product forms quickly and usually at or below 0°C, while the thermodynamic product forms more slowly and generally at temperatures greater than 40°C . The kinetic product contains a terminal double bond and the reaction is irreversible, whereas the thermodynamic product contains an internal double bond and the reaction is reversible .

Biochemical Pathways

The interaction of this compound with electrophiles leads to the formation of different isomers, affecting the biochemical pathways involved in the synthesis and breakdown of these compounds . .

Pharmacokinetics

The physical properties of this compound, such as its boiling point of 3464 K and molecular weight of 82.1436 , may influence its pharmacokinetic properties.

Result of Action

The formation of different isomers upon interaction with electrophiles suggests that this compound could potentially lead to a variety of molecular and cellular effects depending on the specific isomer formed .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the formation of the kinetic product occurs at or below 0°C, while the formation of the thermodynamic product occurs at temperatures greater than 40°C . This suggests that the efficacy and stability of this compound could be influenced by the temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Hexadiene can be synthesized through various methods. One common method involves the selective catalytic dehydrohalogenation of organohalides . Another method is the dehydration of alcohols . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol . These processes involve high temperatures and specific catalysts to achieve efficient conversion to this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Hexadiene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can be performed using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: The major products include diols or epoxides.

    Reduction: The major product is hexane.

    Substitution: The major products are halogenated hexadienes.

Scientific Research Applications

Organic Synthesis

1,3-Hexadiene serves as a crucial building block in organic chemistry. Its conjugated structure allows for participation in various reactions, notably:

  • Diels-Alder Reactions: It can react with dienophiles to form cyclohexene derivatives.
  • Electrophilic Additions: The double bonds can undergo electrophilic addition reactions, leading to diverse products.

Table 1: Summary of Reactions Involving this compound

Reaction TypeDescriptionProducts
Diels-AlderForms cyclohexene derivativesCyclohexenes
Electrophilic AdditionAddition of electrophiles to double bondsAlcohols, halides
PolymerizationCan undergo anionic polymerizationPolymers with controlled MW

Industrial Applications

In the industrial sector, this compound is primarily used in the production of synthetic rubber and plastics. It is a key precursor for synthesizing various polymers through processes such as:

  • Polymerization: It can be polymerized to produce high-performance elastomers.
  • Synthesis of Fine Chemicals: It serves as an intermediate in the manufacture of specialty chemicals.

Case Study: Polymerization Behavior
Research has shown that this compound can undergo anionic polymerization effectively. A study demonstrated that controlled polymerization conditions yielded polymers with specific molecular weights and properties suitable for applications in coatings and adhesives.

Biological Applications

Recent studies have explored the biological activities of derivatives of this compound. These include potential therapeutic applications:

  • Cytotoxicity: Certain derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from Uvaria leptopoda demonstrated promising activity against SNU-1 gastric cancer cells.

Table 2: IC₅₀ Values of Compounds Against SNU-1 Gastric Cancer Cells

CompoundIC₅₀ (µM)Comparison to Cisplatin
Compound 36.7 ± 0.150 times lower
Compound 14Not applicablePro-inflammatory effects
  • Anti-inflammatory Properties: Some derivatives have shown the ability to inhibit nitric oxide production in macrophages, indicating potential as anti-inflammatory agents.

Table 3: Inhibition of NO Production by Various Compounds

Compound% Inhibition at 15 µM
Compound 373%
Compound 14Upregulated NO production

Theoretical Studies

Theoretical studies have elucidated the mechanisms behind the reactivity of this compound. A recent investigation into its [1,5]-H shift demonstrated the compound's potential in rearrangement reactions under specific conditions.

Key Findings:

  • The electronic structure of this compound facilitates unique rearrangements that can be exploited in synthetic pathways.
  • Kinetic studies revealed insights into reaction rates and mechanisms that could optimize industrial processes involving this compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.

    1,5-Hexadiene: An isolated diene with different reactivity due to the separation of double bonds by a single carbon atom.

    2,4-Hexadiene: A conjugated diene with different substitution patterns on the carbon chain.

Uniqueness

1,3-Hexadiene is unique due to its specific conjugated diene structure, which allows for a variety of chemical reactions and applications. Its reactivity and stability are influenced by the conjugation of double bonds, making it a valuable compound in both research and industrial applications .

Biological Activity

1,3-Hexadiene is a simple diene with the molecular formula C₆H₁₰. It is characterized by two double bonds, making it a reactive compound with various biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, cytotoxicity, and anti-inflammatory effects.

Chemical Structure and Properties

This compound exists in two geometric forms: cis and trans , which can influence its biological activity. The compound is primarily used in organic synthesis and as a precursor in the production of polymers and other chemicals.

Cytotoxicity

Research has indicated that certain derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving compounds derived from Uvaria leptopoda demonstrated that specific oxidized hexadiene derivatives showed promising cytotoxicity against SNU-1 human gastric cancer cells. The IC₅₀ values for these compounds were significantly lower than that of standard chemotherapeutics like cisplatin, indicating a potential for development as anticancer agents .

Table 1: IC₅₀ Values of Compounds Against SNU-1 Gastric Cancer Cells

CompoundIC₅₀ (µM)Comparison to Cisplatin
Compound 36.7 ± 0.150 times lower than cisplatin
Compound 14Not applicablePro-inflammatory effects

Anti-inflammatory Effects

In addition to cytotoxicity, this compound derivatives have shown anti-inflammatory properties. Specifically, one study evaluated the inhibition of nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS). Compound 3 exhibited an IC₅₀ value of 6.7 µM for NO inhibition, which is substantially lower than diclofenac sodium (IC₅₀ = 331 µM), highlighting its potential as a primary anti-inflammatory agent .

Table 2: Inhibition of NO Production by Various Compounds

Compound% Inhibition at 15 µM
Compound 373%
Compound 14Upregulated NO production

Study on Uvaria Species

A significant investigation into the biological activities of compounds from Uvaria leptopoda revealed that several oxidized hexadiene derivatives possess notable anti-cancer and anti-inflammatory properties. Among these, compound 3 was identified as the most potent inhibitor of NO production and demonstrated substantial cytotoxicity against gastric cancer cells .

Polymerization Studies

The polymerization behavior of this compound has also been studied extensively. Research indicates that it can undergo anionic polymerization to produce well-defined polymers with controlled molecular weights. This property enhances its utility in material science while providing insights into its reactivity and stability under various conditions .

Properties

IUPAC Name

(3E)-hexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAREKHAZNPPMI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897341
Record name (E)-1,3-Hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Aldrich MSDS]
Record name 1,3-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9490
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

592-48-3, 20237-34-7
Record name cis,trans-Hexa-1,3-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,3-Hexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,3-Hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis,trans-hexa-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Hexadiene
Reactant of Route 2
1,3-Hexadiene
Reactant of Route 3
1,3-Hexadiene
Reactant of Route 4
Reactant of Route 4
1,3-Hexadiene
Reactant of Route 5
Reactant of Route 5
1,3-Hexadiene
Reactant of Route 6
Reactant of Route 6
1,3-Hexadiene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Hexadiene?

A1: this compound is represented by the molecular formula C6H10 and has a molecular weight of 82.14 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound. IR spectroscopy identifies functional groups, while 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule []. These techniques help differentiate this compound from its isomers, such as 1,4-Hexadiene, 2,4-Hexadiene, and 1,5-Hexadiene.

Q3: Is this compound a conjugated diene? What does this mean for its reactivity?

A3: Yes, this compound is a conjugated diene, meaning it has two double bonds separated by a single bond. This arrangement allows for electron delocalization across the conjugated system, making the molecule more stable and reactive than isolated alkenes. This delocalization is key to its participation in reactions like Diels-Alder cycloadditions [].

Q4: How does this compound react with hydrogen in the presence of palladium catalysts?

A4: this compound readily undergoes hydrogenation in the presence of palladium catalysts like Pd/silica []. The reaction proceeds through the adsorption of both hydrogen and this compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. The presence of organic species like toluene on the catalyst surface can significantly impact the hydrogenation rate, acting as either promoters or poisons depending on the reaction conditions [].

Q5: Can this compound undergo cyclization reactions?

A5: Yes, this compound can undergo dehydrocyclization to form benzene [, ]. This reaction is particularly interesting on specific surfaces like Pd(111) where cyclization occurs at temperatures as low as 333 K []. Understanding the mechanism of this conversion is crucial for developing efficient catalysts for producing aromatic compounds from linear hydrocarbons.

Q6: What is the role of this compound in the synthesis of perfectly alternating ethylene/2-butene copolymers?

A6: this compound can be polymerized using specific catalyst systems like CoCl2(PRPh2)2−MAO to yield highly stereoregular polymers []. These polymers can then be hydrogenated to produce perfectly alternating ethylene/2-butene copolymers, materials difficult to synthesize directly from the monomers []. This approach highlights the utility of this compound as a precursor to tailored polymeric materials.

Q7: How can computational chemistry be applied to study this compound?

A7: Computational methods offer valuable insights into the properties and reactivity of this compound. For instance, ab initio calculations help map the potential energy surface of reactions involving this compound, such as its reaction with ethynyl radicals [, ]. These calculations aid in understanding reaction mechanisms, predicting product distributions, and guiding experimental design.

Q8: How do structural modifications of this compound affect its reactivity?

A8: Structural modifications, particularly the introduction of substituents, can dramatically alter the reactivity of this compound. For example, the presence of a carbomethoxy group significantly enhances the reactivity of 1,3-butadiene in Diels-Alder cycloadditions []. Understanding these structure-activity relationships is essential for optimizing this compound derivatives for specific applications.

Q9: What are some practical applications of this compound?

A9: Beyond its use in polymer synthesis, this compound finds applications in various fields. For example, it is a component of insect-repellent formulations designed to minimize wick clogging in dispensers that use heating elements []. This application leverages its volatility and ability to modify the physical properties of the formulation.

Q10: How is this compound detected and analyzed in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing this compound in complex mixtures like essential oils [] and food products []. This technique separates and identifies volatile compounds based on their retention times and mass spectra, providing valuable information about the composition and potential origins of the sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.